molecular formula C19H18O3 B11835102 1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one CAS No. 88928-64-7

1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one

Cat. No.: B11835102
CAS No.: 88928-64-7
M. Wt: 294.3 g/mol
InChI Key: DJBBLXISDYFGSP-UHFFFAOYSA-N
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Description

1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a naphthalene core substituted with benzyloxy and hydroxy groups, making it a versatile molecule for synthetic and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone typically involves multi-step organic reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products:

  • Oxidation of the hydroxy group leads to the formation of a ketone.
  • Reduction of the ethanone group results in the formation of an alcohol.
  • Substitution reactions yield various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone exerts its effects involves interactions with various molecular targets. The hydroxy and benzyloxy groups facilitate binding to enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

  • 8-benzyloxy-substituted quinoline ethers
  • 2-benzyloxypyridine derivatives
  • 8-hydroxyquinoline derivatives

Comparison: 1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .

Biological Activity

The compound 1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one , also referred to as 8-hydroxy-3,4-dihydro-1(2H)-naphthalenone , is a derivative of naphthalene with potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant studies.

Basic Information

PropertyValue
CAS Number 7695-47-8
Molecular Formula C15_{15}H14_{14}O3_{3}
Molecular Weight 246.27 g/mol
Density 1.2 ± 0.1 g/cm³
Boiling Point 327.7 ± 31.0 °C
Melting Point Not Available

Pharmacological Properties

  • Monoamine Oxidase Inhibition :
    • The compound has been studied for its potential as a selective inhibitor of monoamine oxidase type B (MAO-B). In vitro studies have indicated that related compounds exhibit IC50 values in the low nanomolar range, suggesting high potency against MAO-B .
    • For instance, a closely related compound showed an IC50 of 1.4 nM with a selectivity ratio exceeding 71,400 against MAO-A, indicating a strong preference for MAO-B inhibition .
  • Antioxidant Activity :
    • Compounds structurally related to this compound have demonstrated antioxidant properties, which can be beneficial in mitigating oxidative stress in various biological systems .
  • Neuroprotective Effects :
    • The inhibition of MAO-B is particularly relevant in neurodegenerative diseases such as Parkinson's disease, where elevated MAO-B activity is often observed. Compounds with similar structures have shown promise in protecting neuronal cells from apoptosis and oxidative damage .

The mechanism through which this compound exerts its biological effects primarily involves the inhibition of MAO-B activity. By preventing the breakdown of neurotransmitters such as dopamine, it may enhance dopaminergic signaling in the brain, which is crucial for maintaining mood and cognitive functions.

Study on MAO-B Inhibition

In a study evaluating several benzyloxy derivatives, it was found that specific structural modifications significantly impacted their inhibitory potency against MAO-B. These findings suggest that the presence of the benzyloxy group enhances binding affinity and selectivity towards MAO-B compared to other isoforms .

Synthesis and Characterization

The synthesis of this compound has been achieved through multi-step organic reactions involving protection and deprotection strategies typical for naphthalene derivatives. Characterization techniques such as NMR spectroscopy confirmed the structure and purity of the synthesized compound .

Antioxidant Studies

Research has shown that compounds with similar naphthalene frameworks exhibit significant antioxidant activity, which may contribute to their neuroprotective effects. These studies often utilize assays measuring free radical scavenging capabilities to quantify antioxidant potential .

Properties

CAS No.

88928-64-7

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

1-(5-hydroxy-8-phenylmethoxy-3,4-dihydronaphthalen-2-yl)ethanone

InChI

InChI=1S/C19H18O3/c1-13(20)15-7-8-16-17(11-15)19(10-9-18(16)21)22-12-14-5-3-2-4-6-14/h2-6,9-11,21H,7-8,12H2,1H3

InChI Key

DJBBLXISDYFGSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=CC(=C2CC1)O)OCC3=CC=CC=C3

Origin of Product

United States

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